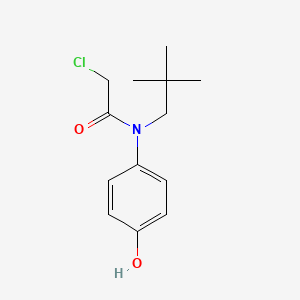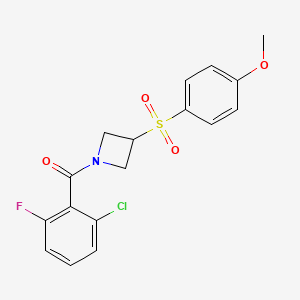
4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase B (PKB/Akt) pathway. This pathway is involved in cell survival, growth, and proliferation, and is often dysregulated in cancer cells, making it an attractive target for cancer therapy.
Scientific Research Applications
Novel Polyimides Synthesis
Research by Mehdipour‐Ataei, Sarrafi, and Hatami (2004, 2005) explored the synthesis of novel diamines and polyimides using compounds structurally related to 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide. They developed a sulfone ether amide diamine (SEAD) used to prepare related polyimides, which were characterized for their thermal stability and physical properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004); (Mehdipour‐Ataei & Hatami, 2005).
Chemotherapeutic Activity
Mendeleyev et al. (1995) synthesized a C-nitroso prodrug structurally related to this compound, demonstrating its potential in killing tumor cells. The study revealed that this compound undergoes metabolic reduction in tumor cells, leading to cell death, emphasizing its potential in chemotherapy (Mendeleyev et al., 1995).
Bioactivation in Cancer Therapy
Knox et al. (1991, 1993) investigated compounds like this compound for their bioactivation and potential in cancer therapy. They studied the active form of CB 1954 and its derivatives, which showed significant cytotoxicity by forming DNA-DNA interstrand crosslinks in tumor cells. These findings highlight the compound's role in targeted cancer treatment strategies (Knox et al., 1991); (Knox et al., 1993).
Anaerobic Transformation in Environmental Studies
Genthner et al. (1989) used analogs of this compound to study the anaerobic transformation of phenol to benzoate. Their research provides insights into environmental processes involving similar compounds (Genthner, Townsend, & Chapman, 1989).
Enzyme Function in Natural Product Biosynthesis
Kersten and Dorrestein (2010) discussed enzymes capable of forming stable nitroso species from compounds similar to this compound, contributing to the understanding of natural product biosynthesis (Kersten & Dorrestein, 2010).
Properties
IUPAC Name |
4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O5/c14-9-2-4-10(5-3-9)21-12-6-1-8(13(17)15-18)7-11(12)16(19)20/h1-7,18H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJLPAFNHJCMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)NO)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-3-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine](/img/structure/B2567571.png)
![1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2567573.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2567574.png)





![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2567583.png)

